
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an isoindole ring fused with a cyclohexene ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoindole derivatives with acetic acid derivatives in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Isoindole-2-acetic acid: Shares the isoindole core but lacks the cyclohexene ring.
5,5’-carbonylbis[1,3-dihydro-1,3-dioxo-]: Contains similar functional groups but differs in overall structure.
Uniqueness
2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride is unique due to its fused ring structure and the presence of both isoindole and cyclohexene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
(2-isoindol-2-ylacetyl) 5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H15NO4/c19-15-7-3-6-12(8-15)17(21)22-16(20)11-18-9-13-4-1-2-5-14(13)10-18/h1-5,7,9-10,12H,6,8,11H2 |
Clé InChI |
USYOPXYJPJAUJP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)CC1C(=O)OC(=O)CN2C=C3C=CC=CC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


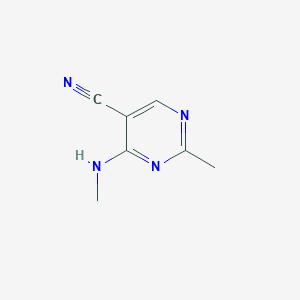
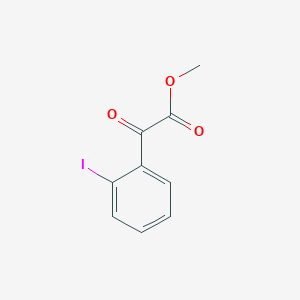
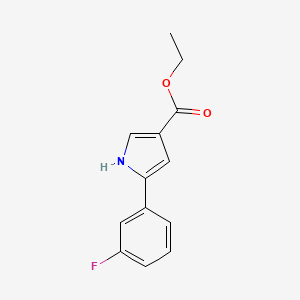
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
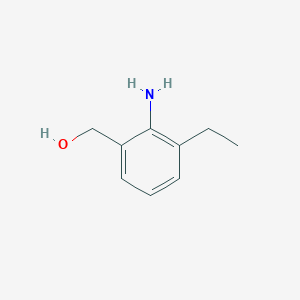
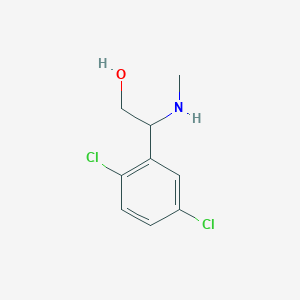
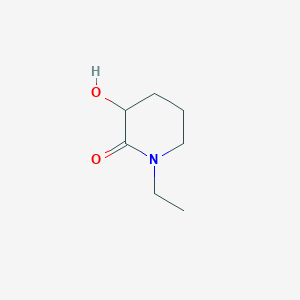
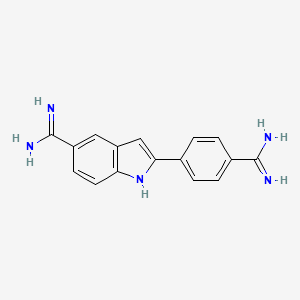
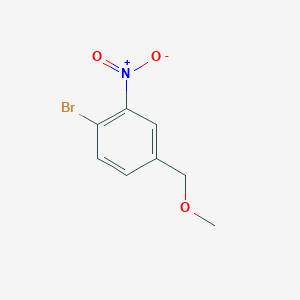
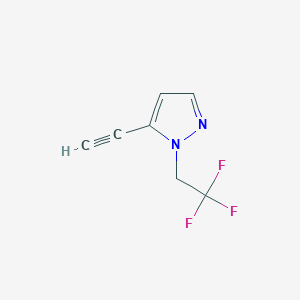


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
